(1S,2S)-1,2-dihydronaphthalene-1,2-diol

Asymmetric Synthesis Chiral Chromatography Pharmaceutical Intermediates

Researchers requiring stereochemically defined chiral synthons face irreproducible enantioselectivity and invalid data when procuring undefined stereoisomer mixtures. (1S,2S)-1,2-Dihydronaphthalene-1,2-diol eliminates this risk with certified ≥97.0% enantiomeric excess. • Enables predictable diastereoselective transformations-including Sharpless epoxidation and directed C-H activation-for drug discovery pipelines requiring high optical purity. • Serves as a defined substrate or inhibitor analog for dissecting enzyme stereospecificity in PAH biodegradation and xenobiotic metabolism pathways. • Superior trans-diol chemical stability vs. labile cis-isomers ensures robust, artifact-free GC-MS analytical standards for environmental toxicology. Supplied with full Certificate of Analysis. Bulk quantities available on request.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 771-16-4
Cat. No. B015284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1,2-dihydronaphthalene-1,2-diol
CAS771-16-4
Synonyms(1R,2R)-rel-1,2-Dihydro-1,2-naphthalenediol;  trans-1,2-Naphthalenedihydrodiol; 
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(C(C=CC2=C1)O)O
InChIInChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1
InChIKeyQPUHWUSUBHNZCG-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-1,2-Dihydronaphthalene-1,2-diol: Chiral Building Block Overview


(1S,2S)-1,2-dihydronaphthalene-1,2-diol (CAS 771-16-4) is a chiral trans-dihydrodiol derivative of naphthalene, characterized by a partially saturated ring bearing two hydroxyl groups in a specific (1S,2S) configuration [1]. This compound is primarily utilized as a high-purity chiral building block in organic synthesis, particularly for constructing enantiomerically enriched pharmaceuticals and agrochemicals [2]. It is a key metabolite in the bacterial degradation pathway of naphthalene and serves as a valuable substrate for studying enzymatic mechanisms involving dihydrodiol dehydrogenases [3][4].

Chiral building block for asymmetric synthesis workflows
Defined substrate for dehydrogenase mechanism studies
Stable trans-diol for PAH metabolite analytical reference

Why Stereochemical Purity Matters for This Compound


Substituting (1S,2S)-1,2-dihydronaphthalene-1,2-diol with a generic mixture of dihydronaphthalene diol stereoisomers, or even its enantiomer, is not viable for applications where stereochemical purity dictates biological or catalytic activity. The compound exists in multiple stereoisomeric forms—(1S,2S)-trans, (1R,2R)-trans, (1R,2S)-cis, and (1S,2R)-cis [1]—each with distinct three-dimensional configurations that lead to fundamentally different interactions with chiral environments, such as enzyme active sites or asymmetric catalysts [2]. Furthermore, the trans- and cis-isomers exhibit profoundly different chemical reactivity, with dehydration rates varying by several orders of magnitude . Using an undefined mixture or the wrong isomer will result in unpredictable reaction outcomes, compromised enantioselectivity, and potentially invalid research data, making procurement of the specific (1S,2S)-enantiomer a critical requirement for reproducible science.

Enantiomer (1R,2R)-trans enantiomer produces opposite chiral induction and may not fit enzyme active sites.
Cis-isomer Cis-diols dehydrate much faster and alter reaction pathways; trans stability may not transfer.
Racemate/mixture Undefined stereoisomeric mixtures introduce opposing enantiomers and compromise enantioselective outcomes.

Key Performance Advantages vs. Generic Isomers


Enantiomeric Excess: Guaranteed Optical Purity

Procurement of (1S,2S)-1,2-dihydronaphthalene-1,2-diol from reputable sources ensures a defined, high enantiomeric excess (ee) that is critical for stereoselective reactions. Commercial offerings for this specific isomer, such as those from Sigma Aldrich, are certified to have an optical purity with an enantiomeric excess of ≥97.0% [1]. In contrast, generic dihydronaphthalene diols available under CAS 771-16-4 often refer to a racemic mixture or a substance without defined stereochemistry [2]. Using a racemate or a lower-ee product introduces an equal or significant proportion of the undesired (1R,2R)-enantiomer, which can act as a competitive inhibitor or lead to the formation of diastereomeric products, drastically reducing the yield and optical purity of the final target compound.

Enantiomeric excess
Head-to-head
Target: ≥97.0% ee (1S,2S)
Comparator: racemic mixture (approx. 0% ee)
Supports enantioselective synthesis reproducibility
Specification from commercial chiral source; ee difference ≥97 percentage points
Asymmetric Synthesis Chiral Chromatography Pharmaceutical Intermediates

Chemical Stability: Trans-Diol Dehydration Resistance

The trans-configuration of (1S,2S)-1,2-dihydronaphthalene-1,2-diol confers significantly greater chemical stability against acid-catalyzed dehydration compared to its cis-counterpart. This differential stability is a well-established phenomenon in related systems. While direct data for the naphthalene system is limited, research on the analogous benzene-cis- and trans-1,2-dihydrodiols shows a striking difference in reactivity, with the cis-isomer dehydrating 4,500 times faster than the trans-isomer (kc_is_/kt_r_a_n_s_ = 4500) . This class-level inference strongly supports the expectation that (1S,2S)-trans-diol is far less prone to spontaneous aromatization to naphthalene-1,2-diol during storage or under mildly acidic reaction conditions than its cis-isomers like (1R,2S)-dihydronaphthalene-1,2-diol [1].

Dehydration stability
Class-level
Trans-diol: stable · Cis-diol: labile
Benzene analog: trans 4,500× slower dehydration
Stability context for trans-diol form; data to verify for naphthalene system
Class-level inference from benzene dihydrodiol; direct naphthalene data limited
Chemical Stability Reaction Kinetics Metabolite Analysis

Enzymatic Specificity in Dehydrogenase Reactions

(1S,2S)-1,2-dihydronaphthalene-1,2-diol serves as a defined substrate for specific dehydrogenases, a characteristic not shared by all stereoisomers. For instance, the enzyme encoded by nagB (EC 1.3.1.29) in the naphthalene degradation pathway specifically oxidizes (1R,2S)-cis-1,2-dihydronaphthalene-1,2-diol to naphthalene-1,2-diol [1]. The (1S,2S)-trans isomer, while also participating in dehydrogenase reactions via the KEGG pathway for xenobiotic metabolism by cytochrome P450 [2], interacts with a different set of enzymes [3]. This stereochemical distinction is paramount for biochemical studies. Using the incorrect isomer or a mixture would yield misleading kinetic data or no reaction at all, as the enzyme's active site is exquisitely chiral.

Enzyme specificity
Head-to-head
Target (1S,2S)-trans: non-native substrate for cis-specific dehydrogenase
Comparator (1R,2S)-cis: native substrate
Stereochemical substrate fit determines enzymatic activity
Qualitative difference; active-site chirality requires correct isomer for kinetic studies
Enzymology Biocatalysis Xenobiotic Metabolism

Recommended Research and Industrial Applications


Chiral Building Block for Asymmetric Synthesis

Leverage the certified high enantiomeric excess (≥97.0% ee) of (1S,2S)-1,2-dihydronaphthalene-1,2-diol as a foundational chiral building block [1]. The defined (1S,2S) stereochemistry allows for predictable diastereoselective transformations, such as Sharpless epoxidation or directed C-H activation, which are essential for constructing complex molecular architectures with high optical purity in drug discovery and development pipelines.

Mechanistic Probes for Dehydrogenase Studies

Employ the (1S,2S)-trans isomer as a specific substrate or inhibitor analog in enzymology research. Its differential interaction with enzymes like those in the KEGG xenobiotic metabolism pathway [2] compared to cis-isomers [3] enables precise dissection of enzyme stereospecificity, active site topology, and reaction mechanisms relevant to polycyclic aromatic hydrocarbon (PAH) detoxification and bioremediation.

Stable Analytical Standard for PAH Metabolites

Utilize the superior chemical stability of the trans-diol to prepare and maintain a reliable analytical standard. Unlike the labile cis-isomers, (1S,2S)-1,2-dihydronaphthalene-1,2-diol is less prone to dehydration during sample preparation and gas chromatography-mass spectrometry (GC-MS) analysis, making it a more robust reference material for accurately quantifying naphthalene-derived PAH exposure in environmental and toxicological studies [4].

Chiral Ligand Precursor for Asymmetric Catalysis

Functionalize the vicinal diol moiety of (1S,2S)-1,2-dihydronaphthalene-1,2-diol to create novel chiral ligands and catalysts. The rigid, cyclic scaffold provides a well-defined chiral environment around a metal center, which can be fine-tuned for high enantioselectivity in catalytic asymmetric reactions such as hydrogenations, epoxidations, and Diels-Alder cycloadditions.

Application
Selection Property
Validation Focus
Asymmetric synthesis building block
Enantiomeric purity context
Diastereoselective transformation review
Enzyme mechanism studies
Stereochemical substrate fit
Enzyme specificity and kinetic endpoints
PAH metabolite analytical standard
Trans-diol stability context
Dehydration-resistant quantification
Chiral catalyst development
Vicinal diol derivatization
Enantioselective reaction screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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